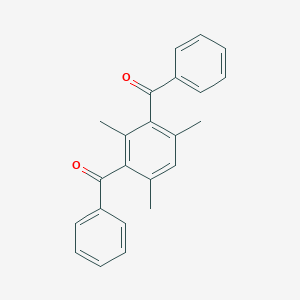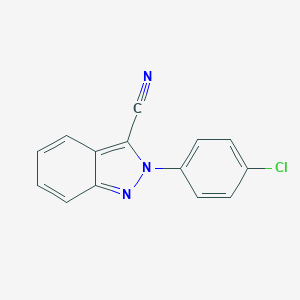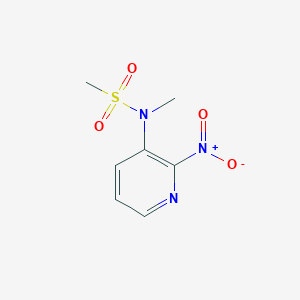
2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide is a novel compound that has been synthesized recently. It has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide involves the inhibition of enzymes that play a crucial role in the development and progression of several diseases. The compound binds to the active site of these enzymes and prevents their normal functioning, thereby reducing the symptoms associated with the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide are still being studied. However, preliminary research has shown that it can reduce oxidative stress and inflammation, which are associated with several diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
実験室実験の利点と制限
One of the main advantages of 2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide is its potent inhibitory activity against several enzymes. This makes it a promising candidate for the development of drugs for the treatment of various diseases. However, its limitations include its relatively complex synthesis method and the need for further research to determine its safety and efficacy.
将来の方向性
There are several future directions for the research on 2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide. These include:
1. Further research on the compound's mechanism of action and its effects on various enzymes and biological pathways.
2. Development of new synthetic methods that are more efficient and cost-effective.
3. Optimization of the compound's structure to enhance its inhibitory activity and reduce its toxicity.
4. Preclinical and clinical studies to determine the compound's safety and efficacy as a drug candidate.
5. Exploration of the compound's potential applications in other scientific research areas, such as materials science and nanotechnology.
Conclusion:
In conclusion, 2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide is a novel compound that has shown promising results in scientific research. Its potent inhibitory activity against several enzymes makes it a promising candidate for the development of drugs for the treatment of various diseases. However, further research is needed to determine its safety and efficacy, optimize its structure, and explore its potential applications in other scientific research areas.
合成法
The synthesis of 2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide involves a multi-step process that includes the reaction of 9-isopropyl-9H-fluorene-2-sulfanyl chloride with 1,3,4,9-tetraazaf luorene in the presence of a base. This is followed by the reaction of the resultant product with 5-methylisoxazole-3-carboxylic acid, which leads to the formation of the final product. The synthesis method is relatively straightforward and can be carried out in a laboratory setting using standard equipment.
科学的研究の応用
2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide has shown potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a promising candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
特性
製品名 |
2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide |
|---|---|
分子式 |
C18H18N6O2S |
分子量 |
382.4 g/mol |
IUPAC名 |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H18N6O2S/c1-10(2)24-13-7-5-4-6-12(13)16-17(24)20-18(22-21-16)27-9-15(25)19-14-8-11(3)26-23-14/h4-8,10H,9H2,1-3H3,(H,19,23,25) |
InChIキー |
HDTLEAGQWQLYRY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C(C)C)N=N2 |
正規SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C(C)C)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240817.png)
![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)
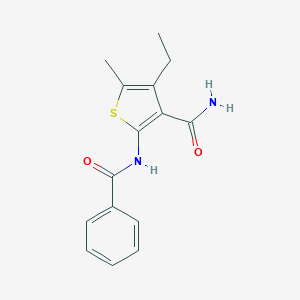

![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)

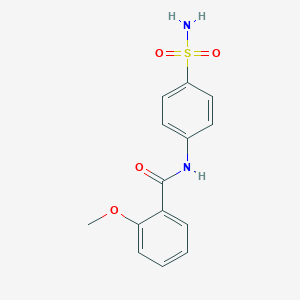

![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240835.png)
